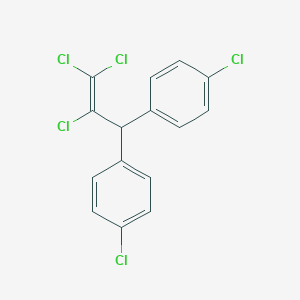
1-Propene, 3,3-bis(p-chlorophenyl)-1,1,2-trichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propene, 3,3-bis(p-chlorophenyl)-1,1,2-trichloro- is a chemical compound that is commonly known as chlordane. It is a highly toxic and persistent organochlorine pesticide that was widely used in the United States from the 1940s to the 1970s. Chlordane is a colorless, odorless, and tasteless compound that is highly soluble in organic solvents and poorly soluble in water. Its use has been banned in many countries due to its harmful effects on the environment and human health.
Mecanismo De Acción
The mechanism of action of chlordane is not fully understood, but it is believed to act by disrupting the nervous system of insects and other organisms. Chlordane is a potent inhibitor of the sodium-potassium pump, which is essential for nerve function. It also interferes with the calcium ion channels, which are involved in muscle contraction and neurotransmitter release.
Biochemical and Physiological Effects:
Chlordane has been found to have a wide range of biochemical and physiological effects on organisms. It can cause liver damage, immune system suppression, and reproductive toxicity in mammals. It can also cause neurological damage, including tremors, convulsions, and paralysis. Chlordane has been linked to cancer in humans and other animals, although the exact mechanism of carcinogenicity is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chlordane is a highly toxic compound that is difficult to handle safely in a laboratory setting. Its use is restricted in many countries due to its harmful effects on the environment and human health. However, chlordane can be useful in certain types of experiments, such as studies of insecticide resistance and pesticide metabolism. Its persistence in the environment can also be useful for studying the fate and transport of POPs.
Direcciones Futuras
There are many future directions for research on chlordane and other POPs. One area of research is the development of new methods for the detection and analysis of these compounds in the environment and in biological samples. Another area of research is the development of new methods for the remediation and cleanup of contaminated sites. There is also a need for further research on the health effects of chlordane and other POPs, particularly in vulnerable populations such as children and pregnant women. Finally, there is a need for continued efforts to reduce the use and release of these harmful compounds into the environment.
Métodos De Síntesis
Chlordane is synthesized by the chlorination of the precursor compound, heptachlor. Heptachlor is obtained from the chlorination of cyclopentadiene, which is then converted to heptachlor epoxide by the reaction with chlorine gas. The heptachlor epoxide is then treated with aluminum chloride in the presence of benzene to produce chlordane.
Aplicaciones Científicas De Investigación
Chlordane has been extensively studied for its toxicological properties and environmental impact. It has been found to be highly toxic to a wide range of organisms, including mammals, birds, fish, and insects. Chlordane is a persistent organic pollutant (POP) that can accumulate in the environment and in the food chain, leading to long-term exposure and health risks.
Propiedades
Número CAS |
19685-58-6 |
|---|---|
Nombre del producto |
1-Propene, 3,3-bis(p-chlorophenyl)-1,1,2-trichloro- |
Fórmula molecular |
C15H9Cl5 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
1-chloro-4-[2,3,3-trichloro-1-(4-chlorophenyl)prop-2-enyl]benzene |
InChI |
InChI=1S/C15H9Cl5/c16-11-5-1-9(2-6-11)13(14(18)15(19)20)10-3-7-12(17)8-4-10/h1-8,13H |
Clave InChI |
GIOLCFQEOSBDPL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=C(Cl)Cl)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=C(Cl)Cl)Cl)Cl |
Otros números CAS |
19685-58-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



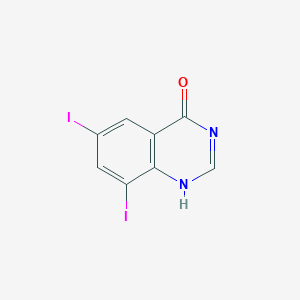
![Benzyl N-[1-[[6-amino-1-[[6-amino-1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B34236.png)

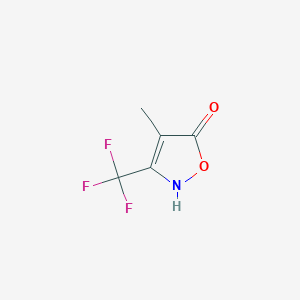
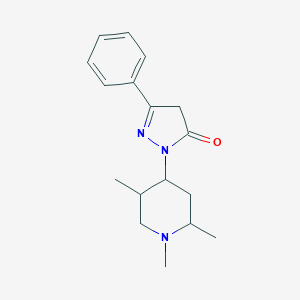
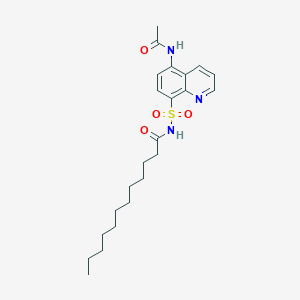
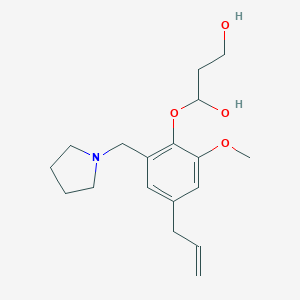
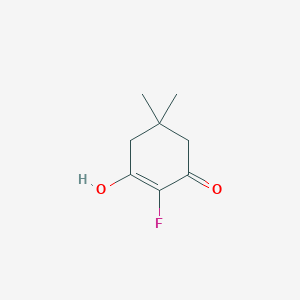
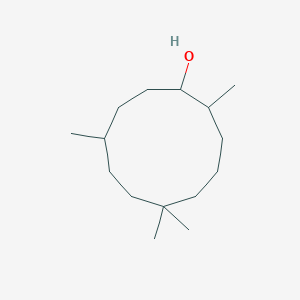
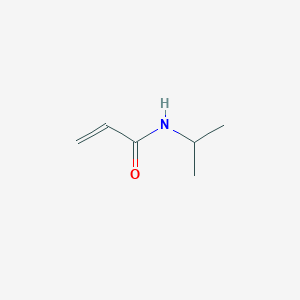

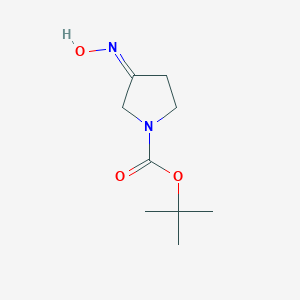
![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)
![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)